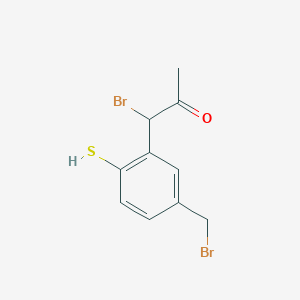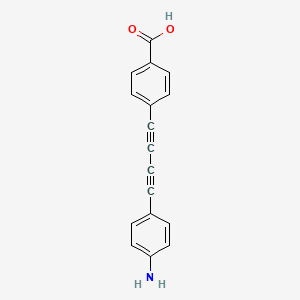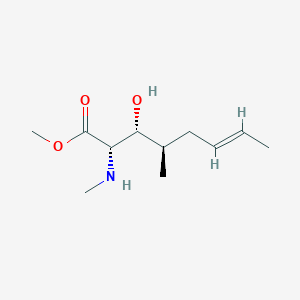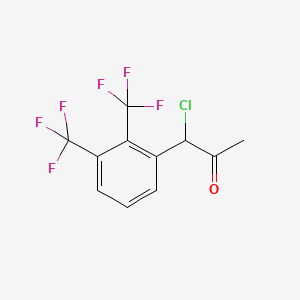![molecular formula C16H11BBrFN2 B14059590 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a complex organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a boron atom within a diazaborinine ring, which is fused to a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the following steps:
Formation of the Diazaborinine Ring: The initial step involves the formation of the diazaborinine ring through a reaction between a suitable boron source (such as boronic acid or boronate ester) and a diamine precursor.
Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced through a cyclization reaction, which can be facilitated by the use of a suitable catalyst and reaction conditions.
Substitution Reactions: The bromine and fluorine substituents are introduced through electrophilic aromatic substitution reactions, using reagents such as bromine and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boron-hydride derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as bromine, fluorine sources, and various nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include boronic acids, boron-hydride derivatives, and various substituted derivatives of the original compound.
科学研究应用
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy and other diseases.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with specific molecular targets and pathways. The boron atom within the diazaborinine ring can form reversible covalent bonds with biomolecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in organic synthesis and medicinal chemistry.
BODIPY Dyes: Boron-dipyrromethene dyes that are widely used in fluorescence imaging and sensing applications.
Boronic Esters: Compounds that are used as intermediates in organic synthesis and as building blocks for the development of boron-containing drugs.
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its complex structure, which combines a diazaborinine ring with a naphthalene moiety and halogen substituents
属性
分子式 |
C16H11BBrFN2 |
|---|---|
分子量 |
341.0 g/mol |
IUPAC 名称 |
3-(3-bromo-4-fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
InChI |
InChI=1S/C16H11BBrFN2/c18-12-9-11(7-8-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H |
InChI 键 |
RVQUYRJGIMGKOB-UHFFFAOYSA-N |
规范 SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=C(C=C4)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


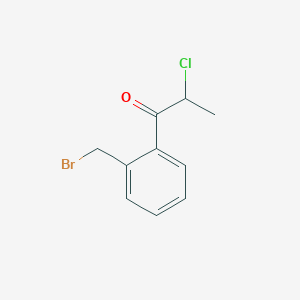
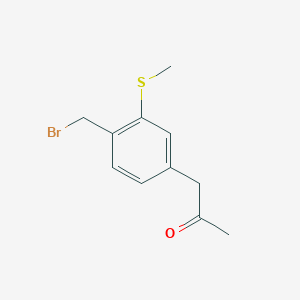

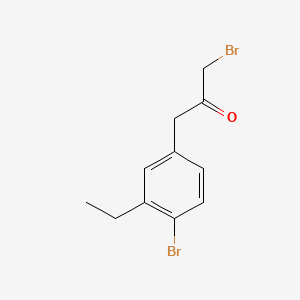
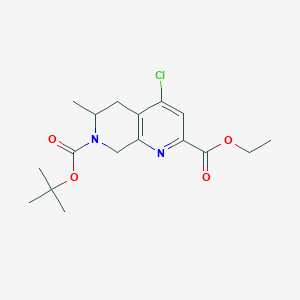
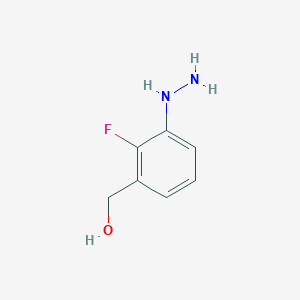
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
